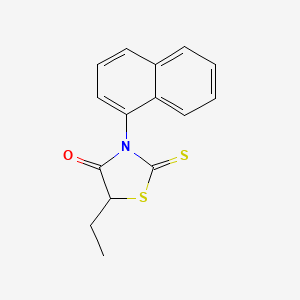

5-Ethyl-3-(1-naphthyl)rhodanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23517-80-8 |

|---|---|

Molecular Formula |

C15H13NOS2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

5-ethyl-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H13NOS2/c1-2-13-14(17)16(15(18)19-13)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 |

InChI Key |

KYHKTKHLTAXSLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 3 1 Naphthyl Rhodanine

Established Synthetic Routes for the Preparation of 5-Ethyl-3-(1-naphthyl)rhodanine

The construction of the this compound core can be achieved through several synthetic strategies, ranging from traditional multi-step protocols to more streamlined one-pot and multicomponent reactions.

Conventional Multistep Synthetic Protocols for Rhodanine (B49660) Derivatives

Conventional methods for the synthesis of 3,5-disubstituted rhodanines typically involve a stepwise approach. For the specific case of this compound, a plausible multistep synthesis would first involve the preparation of the N-substituted rhodanine ring, followed by the introduction of the ethyl group at the 5-position.

The initial step is the synthesis of 3-(1-naphthyl)rhodanine. This is commonly achieved by reacting 1-naphthylamine (B1663977) with carbon disulfide in the presence of a base, such as aqueous potassium hydroxide (B78521), to form an in situ dithiocarbamate (B8719985) salt. Subsequent reaction with an α-haloacetic acid, like chloroacetic acid, followed by acid-catalyzed cyclization and dehydration, yields the 3-(1-naphthyl)rhodanine core. nih.gov

The second step involves the introduction of the ethyl group at the 5-position. This is typically accomplished through a Knoevenagel-type condensation of the pre-formed 3-(1-naphthyl)rhodanine with propionaldehyde (B47417) in the presence of a basic catalyst. Common catalysts for this transformation include piperidine (B6355638), pyrrolidine, or triethylamine (B128534), often in a solvent like ethanol (B145695) or acetic acid. The resulting 5-ethylidene-3-(1-naphthyl)rhodanine can then be reduced to the target compound, this compound, using a suitable reducing agent.

A representative two-step conventional synthesis is outlined below:

Step 1: Synthesis of 3-(1-naphthyl)rhodanine

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1-Naphthylamine | Carbon disulfide | Potassium hydroxide | Water/Ethanol | 0-5 °C, then reflux | 3-(1-Naphthyl)rhodanine |

Step 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 3-(1-Naphthyl)rhodanine | Propionaldehyde | Piperidine | Ethanol | Reflux | 5-Ethylidene-3-(1-naphthyl)rhodanine |

One-Pot and Multicomponent Approaches for Rhodanine Synthesis and Their Applicability to this Compound

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) have emerged as powerful alternatives to conventional methods. researchgate.netnih.gov These strategies allow for the construction of complex molecules like this compound in a single synthetic operation without the isolation of intermediates.

A plausible one-pot, three-component synthesis of this compound could involve the reaction of 1-naphthylamine, carbon disulfide, and an α-halo ester bearing the ethyl group, such as ethyl 2-bromobutanoate. This approach would directly assemble the substituted rhodanine ring in a single step.

Multicomponent reactions, which involve the combination of three or more starting materials in a single reaction vessel, offer even greater molecular diversity and complexity generation. nih.govbeilstein-journals.orgmdpi.com A four-component reaction for the synthesis of a related 5-arylidene rhodanine has been reported, which could be adapted for our target molecule. researchgate.net This would involve reacting 1-naphthylamine, carbon disulfide, ethyl chloroacetate, and propionaldehyde in a single pot. While this would yield the 5-ethylidene intermediate, a subsequent reduction step would still be necessary to obtain this compound.

The table below illustrates a potential one-pot multicomponent synthesis for a precursor to the target compound.

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product |

| 1-Naphthylamine | Carbon disulfide | Ethyl chloroacetate | Propionaldehyde | Polyethylene glycol (PEG) | 5-Ethylidene-3-(1-naphthyl)rhodanine |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including rhodanines, to minimize environmental impact. rroij.comresearchgate.netnih.gov For the synthesis of this compound, several green strategies can be envisioned.

The use of environmentally benign solvents, such as water or ethanol, is a key principle. rsc.org Microwave-assisted synthesis has also been shown to accelerate the formation of N-substituted rhodanines, often leading to higher yields and shorter reaction times. researchgate.net Furthermore, catalyst-free conditions or the use of recyclable catalysts can significantly improve the green credentials of the synthesis. researchgate.netrsc.org

For instance, a greener approach to the Knoevenagel condensation step in the conventional synthesis could involve using an organocatalyst like L-proline in water at room temperature. researchgate.net This avoids the use of toxic solvents and harsh basic catalysts.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Employing water or ethanol instead of chlorinated solvents. rsc.org |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. researchgate.net |

| Catalysis | Using recyclable heterogeneous catalysts or biodegradable organocatalysts. researchgate.netresearchgate.net |

| Atom Economy | Favoring one-pot and multicomponent reactions to minimize waste. researchgate.netnih.gov |

Mechanistic Analysis of the Key Steps in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The formation of the rhodanine ring and the introduction of the C-5 substituent involve key nucleophilic addition and cyclization steps.

Nucleophilic Addition and Cyclization Pathways

The formation of the 3-(1-naphthyl)rhodanine core begins with the nucleophilic attack of the nitrogen atom of 1-naphthylamine on the electrophilic carbon of carbon disulfide. This addition reaction forms a dithiocarbamic acid intermediate, which is deprotonated by a base to yield the corresponding dithiocarbamate salt.

The dithiocarbamate then acts as a nucleophile, attacking the electrophilic carbon of an α-haloacetylating agent, such as chloroacetic acid or its ester. This results in an S-alkylation, forming an acyclic intermediate. The final step is an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the stable five-membered rhodanine ring. nih.gov This cyclization is an example of a 5-exo-trig process.

The introduction of the ethyl group at the C-5 position, when starting from the pre-formed rhodanine, typically proceeds through a Knoevenagel condensation mechanism. ekb.eg A base removes a proton from the active methylene (B1212753) group at C-5 of the rhodanine ring, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of propionaldehyde in a nucleophilic addition reaction. The resulting aldol-type intermediate subsequently undergoes dehydration to form the more stable conjugated system of 5-ethylidene-3-(1-naphthyl)rhodanine. A proposed mechanism for a related condensation is available. researchgate.net

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthetic routes leading to this compound.

In the conventional synthesis of the rhodanine ring, a base such as potassium hydroxide or triethylamine is essential to deprotonate the dithiocarbamic acid and facilitate the initial nucleophilic addition. nih.gov In the subsequent Knoevenagel condensation to introduce the C-5 substituent, a base catalyst is again employed to generate the reactive enolate from the rhodanine ring. The choice of base can influence the reaction rate and yield.

For one-pot and multicomponent syntheses, various catalysts have been employed to promote the cascade of reactions. These can range from simple bases to more complex organocatalysts or metal-based catalysts. researchgate.netresearchgate.net For instance, L-proline has been shown to be an effective organocatalyst for the aldol (B89426) condensation step in water, promoting a greener reaction pathway. researchgate.net In some multicomponent approaches, Lewis acids may be used to activate carbonyl groups towards nucleophilic attack. beilstein-journals.org The selection of an appropriate catalyst is critical for achieving high yields and minimizing the formation of side products.

Derivatization and Functionalization Strategies for this compound

The structural complexity of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into those targeting the rhodanine heterocyclic core and those involving the N-substituents.

The C-5 position of the rhodanine ring is a key site for derivatization due to the acidity of its methylene protons, which are activated by the adjacent carbonyl and thiocarbonyl groups. While the target molecule possesses an ethyl group at this position, the alpha-protons on the ethyl group are also susceptible to deprotonation, allowing for further functionalization.

A primary strategy for modifying the C-5 position is the Knoevenagel condensation . This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. For this compound, this would involve the reaction of the C-5 ethyl group with various aromatic or heteroaromatic aldehydes. The reaction proceeds through the formation of a carbanion at the C-5 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C-C double bond, yielding 5-(1-aryl-propylidene)-3-(1-naphthyl)rhodanine derivatives. The general reaction is depicted below:

General Scheme for Knoevenagel Condensation

The reaction conditions for Knoevenagel condensations of rhodanines can vary, with catalysts ranging from simple bases like piperidine and triethylamine to the use of ionic liquids or microwave irradiation to enhance reaction rates and yields. uj.edu.plresearchgate.netnih.gov The choice of aldehyde allows for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the final molecule.

| Catalyst/Conditions | Aldehyde Type | Expected Product Type | Reference |

| Piperidine, Acetic Acid, Benzene, 80°C | Aromatic Aldehydes | 5-(1-Aryl-propylidene)-3-(1-naphthyl)rhodanine | nih.gov |

| TiCl4-Pyridine, Room Temperature | Aromatic Aldehydes | 5-(1-Aryl-propylidene)-3-(1-naphthyl)rhodanine | nih.gov |

| Deep Eutectic Solvent (e.g., Choline Chloride:Urea) | Aromatic/Heteroaromatic Aldehydes | 5-(1-Aryl-propylidene)-3-(1-naphthyl)rhodanine | nih.gov |

| Diisopropyl Ethyl Ammonium (B1175870) Acetate (DIPEAc) | Aromatic Aldehydes | 5-(1-Aryl-propylidene)-3-(1-naphthyl)rhodanine | researchgate.net |

Furthermore, the active methylene group at C-5 can participate in other C-C bond-forming reactions, such as Michael additions, although this is more common for 5-ylidene rhodanines. mdpi.com

The N-3 naphthyl and C-5 ethyl substituents of this compound provide additional avenues for structural diversification.

Transformations of the N-Naphthyl Substituent:

The naphthyl ring system is an aromatic moiety that can undergo various electrophilic substitution reactions. However, the conditions for these reactions must be carefully chosen to avoid degradation of the rhodanine ring. Potential transformations include:

Nitration: Introduction of a nitro group onto the naphthyl ring can be achieved using standard nitrating agents. The position of nitration will be directed by the existing substituent and the inherent reactivity of the naphthalene (B1677914) core.

Halogenation: Bromination or chlorination can introduce halogen atoms, which can serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Sulfonation: Reaction with sulfuric acid can lead to the introduction of a sulfonic acid group, enhancing water solubility.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce alkyl or acyl groups, though the Lewis acidic conditions might pose a challenge to the stability of the rhodanine moiety.

Recent advances in C-H activation could offer milder and more regioselective methods for functionalizing the naphthyl group without the need for harsh electrophilic substitution conditions. nih.gov

Transformations of the C-5 Ethyl Substituent:

The ethyl group at the C-5 position is generally less reactive than the rhodanine core itself. However, under radical conditions, functionalization of the ethyl group could be possible. For instance, selective oxidation could potentially introduce a hydroxyl group, leading to a 5-(1-hydroxyethyl) derivative.

It is important to note that while these derivatization strategies are chemically plausible, their successful implementation for this compound would require empirical optimization of reaction conditions to ensure compatibility with the various functional groups present in the molecule.

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 3 1 Naphthyl Rhodanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, elucidation of through-bond and through-space connectivities, and investigation of dynamic molecular processes.

The ¹H NMR spectrum of 5-Ethyl-3-(1-naphthyl)rhodanine is expected to exhibit distinct signals corresponding to the ethyl, rhodanine (B49660), and naphthyl moieties. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The lone proton on the C5 carbon of the rhodanine ring would likely appear as a triplet, coupled to the adjacent methylene protons of the ethyl group. The seven protons of the naphthyl ring system would produce a complex series of multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm chemicalbook.com.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The rhodanine ring is characterized by three key signals: the thiocarbonyl (C=S) group at C2, the carbonyl (C=O) group at C4, and the methine carbon at C5. The thiocarbonyl carbon is expected to resonate at a significantly downfield chemical shift, often in the range of 190-200 ppm mdpi.com. The carbonyl carbon signal typically appears around 165-175 ppm mdpi.com. The carbons of the ethyl group and the ten carbons of the naphthyl ring would also show characteristic signals, allowing for a complete carbon skeleton map scielo.brsci-hub.se.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Rhodanine C=S | - | 190-200 |

| Rhodanine C=O | - | 165-175 |

| Naphthyl C | - | 115-140 |

| Naphthyl CH | 7.0-8.5 | 110-135 |

| Rhodanine CH | ~4.5-5.0 (triplet) | ~50-60 |

| Ethyl CH₂ | ~1.8-2.2 (quartet) | ~25-35 |

Note: Predicted values are based on typical chemical shifts for rhodanine derivatives and naphthyl groups found in the literature. Actual experimental values may vary.

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the molecular structure by revealing correlations between nuclei researchgate.netresearchgate.netyoutube.com.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show a correlation between the C5-H of the rhodanine ring and the methylene protons of the ethyl group youtube.com.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps protons directly to the carbons they are attached to. This technique would definitively link the proton signals of the ethyl, rhodanine C5-H, and naphthyl protons to their corresponding carbon signals in the ¹³C spectrum researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular skeleton researchgate.net. Key expected correlations would include cross-peaks from the ethyl protons to the C5 carbon of the rhodanine ring and from the naphthyl protons to the nitrogen-bearing carbon of the naphthyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation researchgate.net. A NOESY spectrum could reveal through-space interactions between the protons of the naphthyl ring and the protons on the rhodanine and ethyl groups, helping to define the preferred orientation of the naphthyl ring relative to the rhodanine core.

The single bond connecting the naphthyl group to the nitrogen atom of the rhodanine ring (the N-Caryl bond) is subject to restricted rotation. This phenomenon, known as atropisomerism, can lead to the existence of distinct, slowly interconverting rotational isomers (rotamers) rsc.orgresearchgate.net. The steric hindrance between the ortho-protons of the naphthyl ring and the substituents on the rhodanine ring creates a significant energy barrier to this rotation.

Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these rotational dynamics rsc.orgmdpi.com. By acquiring NMR spectra at different temperatures, the rate of interconversion between rotamers can be measured. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single averaged signal mdpi.com.

By analyzing the changes in the NMR lineshape with temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. For similar N-aryl rhodanine derivatives, these barriers have been determined to be in the range of 82–129 kJ/mol, indicating substantial restriction of movement around the N-Caryl bond researchgate.net. Such studies are crucial for understanding the conformational preferences and dynamic behavior of this compound.

Advanced Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pathway Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis uobasrah.edu.iq.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with very high precision (typically to within 5 ppm) nih.gov. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₅H₁₃NOS₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NOS₂ |

| Calculated Exact Mass | 287.0438 |

Note: The calculated mass serves as the reference against which the experimental HRMS measurement is compared to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions) mdpi.comnih.gov. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways:

Loss of the Ethyl Group: Cleavage of the bond between the C5 carbon and the ethyl group, resulting in a fragment corresponding to the [M-C₂H₅]⁺ ion.

Rhodanine Ring Fragmentation: The rhodanine core can undergo characteristic cleavages, such as the loss of carbon monoxide (CO), carbon monosulfide (CS), or the entire thiocarbonyl group.

Naphthyl Group Fragmentation: The stable naphthyl group may remain intact or undergo fragmentation itself under higher energy conditions.

By analyzing the masses of the resulting fragments, the connectivity of the molecule can be confirmed, providing structural evidence that is complementary to NMR data nih.govd-nb.info.

Table 3: Predicted Key MS/MS Fragments for [C₁₅H₁₃NOS₂ + H]⁺

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 259.07 | C₂H₄ (Ethene) | [M+H - C₂H₄]⁺ |

| 214.03 | C₂H₅ + COS | [M+H - C₂H₅ - COS]⁺ |

| 155.07 | C₅H₅NOS₂ (Rhodanine-ethyl moiety) | [Naphthyl-NH]⁺ |

Note: These are plausible fragmentation pathways based on the principles of mass spectrometry. Experimental MS/MS analysis is required for confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting of the Compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. An analysis of this compound would involve acquiring its IR and Raman spectra and assigning the observed vibrational bands to specific molecular motions.

Expected Data and Analysis:

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule. For instance, the carbonyl group (C=O) of the rhodanine ring would typically exhibit a strong absorption band in the region of 1700-1750 cm⁻¹. The C=S (thiocarbonyl) group would have a characteristic absorption as well, though it can be weaker and more variable in position. Vibrations associated with the naphthyl group would produce a series of sharp bands in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H out-of-plane bending). The ethyl group would be identified by its C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the naphthalene (B1677914) moiety, often give rise to strong Raman signals. The C=S bond, which can sometimes show a weak IR signal, may produce a more intense band in the Raman spectrum.

Data Table: A comprehensive data table would be constructed to list the observed vibrational frequencies from both IR and Raman spectra, their relative intensities, and the proposed assignments to specific vibrational modes of the molecule.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| C=O stretch | Data not available | Data not available | Rhodanine ring |

| C=C stretch | Data not available | Data not available | Naphthyl ring |

| C-H stretch (aromatic) | Data not available | Data not available | Naphthyl ring |

| C-H stretch (aliphatic) | Data not available | Data not available | Ethyl group |

| C=S stretch | Data not available | Data not available | Rhodanine ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties Investigation

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties.

Expected Data and Analysis:

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound, likely recorded in a suitable solvent, would reveal absorption bands corresponding to π→π* and n→π* electronic transitions. The extended π-system of the naphthalene group conjugated with the rhodanine moiety would be expected to result in strong absorption in the UV region. The precise wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) would be key parameters determined from this analysis.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the fluorescence emission spectrum would be recorded. The presence and characteristics of any emission, such as the wavelength of maximum emission and the Stokes shift (the difference between the absorption and emission maxima), would provide information about the molecule's excited state properties and potential applications in areas like fluorescent probes.

Data Table: A data table would summarize the key photophysical parameters.

| Parameter | Value |

| Absorption Maximum (λmax) | Data not available |

| Molar Extinction Coefficient (ε) | Data not available |

| Emission Maximum (λem) | Data not available |

| Stokes Shift | Data not available |

| Quantum Yield (ΦF) | Data not available |

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Crystal Packing Analysis of this compound

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state.

Expected Data and Analysis:

Molecular Geometry: A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. This would allow for a detailed understanding of the planarity of the rhodanine and naphthyl rings and the relative orientation of the ethyl and naphthyl substituents.

Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, particularly the rotational orientation of the naphthyl group relative to the rhodanine ring.

Crystal Packing: The study would elucidate the intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Data Table: A crystallographic data and structure refinement table would be presented.

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Final R indices | Data not available |

Computational Chemistry and Theoretical Modeling of 5 Ethyl 3 1 Naphthyl Rhodanine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. ekb.eg By employing functionals like B3LYP with appropriate basis sets such as 6-311++G**, researchers can accurately predict various molecular attributes. ekb.eg

Optimized Geometries and Energetics of 5-Ethyl-3-(1-naphthyl)rhodanine Conformers

Computational studies on related rhodanine (B49660) derivatives have demonstrated that the planarity of the rhodanine ring system is a common feature, although substituents can be oriented out of this plane. For instance, in some rhodanine derivatives, the N-phenyl moiety is positioned nearly perpendicular to the molecular plane. ekb.eg The optimization of the geometry of this compound would likely reveal a similar structural arrangement, with the rhodanine core maintaining a degree of planarity while the 1-naphthyl and ethyl groups adopt specific spatial orientations to minimize steric hindrance. The relative energies of different conformers, arising from rotation around single bonds, can be calculated to identify the most stable, lowest-energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally indicates higher stability and lower reactivity. mdpi.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.netdergipark.org.tr These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.trdntb.gov.ua A soft molecule, characterized by a small HOMO-LUMO gap, is typically more reactive than a hard molecule. mdpi.com The electrophilicity index helps to quantify the ability of a molecule to accept electrons. dergipark.org.tr For rhodanine derivatives, substitutions on the core structure have been shown to significantly influence these parameters and, consequently, their reactivity. mdpi.com

Table 1: Calculated Global Reactivity Descriptors for a Hypothetical Rhodanine Derivative

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -2.15 |

| HOMO-LUMO Gap | ΔE | 4.10 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 2.15 |

| Electronegativity | χ | 4.20 |

| Chemical Hardness | η | 2.05 |

| Chemical Softness | S | 0.49 |

| Electrophilicity Index | ω | 4.30 |

This table presents hypothetical data for illustrative purposes.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ekb.egresearchgate.net The MEP map uses a color-coded scheme where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In rhodanine derivatives, the oxygen atom of the carbonyl group typically exhibits a strong negative potential, making it a likely site for electrophilic interaction. ekb.eg Analysis of the ESP surface of this compound would reveal the specific locations of its electron-rich and electron-deficient areas, providing insights into its intermolecular interactions and reactivity. chemrxiv.org

Computational Prediction of NMR Chemical Shifts and UV-Vis Absorption Spectra

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. rsc.orgnih.govresearchgate.net Machine learning techniques are also increasingly being employed to predict NMR chemical shifts with high accuracy. mdpi.com The theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound would provide a valuable reference for experimental data, helping to confirm its structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Vis absorption spectra. researchgate.netosti.govrsc.org These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π-π* transitions). ekb.egmdpi.com For rhodanine derivatives, the UV-Vis spectra typically show characteristic bands arising from the rhodanine ring, which can be modulated by the substituents. ekb.egekb.eg Computational prediction of the UV-Vis spectrum of this compound would help in interpreting experimental spectroscopic data and understanding its photophysical properties. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

While DFT calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations can be used to investigate the conformational landscape of this compound, identifying the different shapes the molecule can adopt and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, it is possible to study the interactions between the compound and its environment, which is crucial for understanding its behavior in solution. Recent studies on similar molecules have utilized MD simulations to understand interactions with water and identify suitable excipients. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research on Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. mdpi.com By developing QSAR/QSPR models for a series of analogues of this compound, it is possible to identify the key structural features that influence a particular activity or property. These models can then be used to design new analogues with enhanced or desired characteristics, accelerating the discovery of novel compounds with specific applications.

Investigation of 5 Ethyl 3 1 Naphthyl Rhodanine in Advanced Material Science and Sensing Technologies

Integration of 5-Ethyl-3-(1-naphthyl)rhodanine into Organic Optoelectronic Systems

The integration of novel organic molecules into optoelectronic devices is a burgeoning field of research, driven by the promise of flexible, low-cost, and highly tunable materials. Rhodanine (B49660) derivatives, as a class of compounds, have attracted attention for their versatile electronic properties. However, specific studies on the application of this compound in these systems have not been reported.

Development as Components in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Rhodanine-containing molecules have been explored as both electron-donating and electron-accepting components in organic solar cells. mdpi.comrsc.orgresearchgate.net Their performance is often dictated by the specific substituents on the rhodanine core, which influence the frontier molecular orbital energy levels and light absorption characteristics. mdpi.comnih.gov For instance, the introduction of different aromatic groups can tune the bandgap and improve the power conversion efficiency of OSCs. researchgate.net

Similarly, in the realm of OLEDs, the photoluminescent properties of organic compounds are paramount. The naphthyl group in this compound suggests potential for luminescence, as naphthalene (B1677914) derivatives are known fluorophores. Pyrene-benzimidazole derivatives, for example, have been investigated as blue emitters in OLEDs. nih.gov However, without experimental data on the synthesis and characterization of this compound, its suitability for OLED or OSC applications remains purely speculative. Research would be needed to determine its thin-film forming properties, charge mobility, and electroluminescent or photovoltaic behavior.

Photochromic and Thermochromic Properties in Material Research

Photochromic and thermochromic materials, which change color in response to light or temperature, are of interest for applications such as smart windows, data storage, and sensors. While some organic molecules exhibit these properties, there is no published research indicating that this compound possesses photochromic or thermochromic characteristics. Investigations would be required to synthesize the compound and study its absorption spectra under varying light and temperature conditions to ascertain any such behavior.

Role of this compound in Supramolecular Assemblies and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its planar naphthyl group and polar rhodanine core, suggests a potential for self-assembly through π-π stacking and dipole-dipole interactions. Such self-organizing systems can lead to the formation of well-ordered nanostructures with unique electronic and optical properties. However, no studies on the supramolecular behavior of this specific compound have been found.

Development of this compound as Chemo/Biosensors for Analytical Research

Rhodanine and its derivatives have been widely investigated as chemosensors for the detection of various analytes, including metal ions and changes in pH. mdpi.comnih.govmdpi.com The sensing mechanism often relies on a change in the fluorescence or color of the rhodanine compound upon interaction with the target analyte. nih.govrsc.org

Design Principles for Selective Detection of Analytes

The design of a selective chemosensor based on this compound would involve leveraging the specific binding interactions between the rhodanine core or the naphthyl group and the target analyte. The ethyl group at the 5-position and the naphthyl group at the 3-position would influence the solubility, steric hindrance, and electronic properties of the molecule, thereby affecting its binding affinity and selectivity. For instance, rhodanine-based sensors for metal ions often utilize the sulfur and oxygen atoms of the rhodanine ring for coordination. rsc.orgresearchgate.net The selectivity for a particular metal ion can be tuned by modifying the substituents on the rhodanine scaffold. acs.org

Mechanistic Studies of Sensor Response (e.g., Metal Ion Coordination, pH Sensitivity)

The response mechanism of a potential this compound-based sensor would need to be elucidated through detailed mechanistic studies. For metal ion sensing, techniques such as UV-Vis and fluorescence spectroscopy, along with computational modeling, could reveal the nature of the coordination complex formed. mdpi.com For pH sensing, the protonation/deprotonation of the rhodanine ring could lead to a measurable change in the optical properties. nih.govmdpi.comrsc.org The equilibrium between the spirocyclic (non-fluorescent) and ring-opened (fluorescent) forms of rhodamine dyes, a related class of compounds, is often pH-dependent. mdpi.comrsc.org Similar mechanisms could potentially be at play in rhodanine derivatives.

Exploration of this compound in Polymer Chemistry and Hybrid Material Development

A thorough review of scientific literature and chemical databases reveals no specific studies or applications of This compound in the fields of polymer chemistry or the development of hybrid materials. While the general class of rhodanine compounds has been investigated for various applications, this particular derivative does not appear to have been utilized or studied in the context of creating new polymers or advanced hybrid materials. Consequently, there are no research findings, detailed methodologies, or characterization data to report for this section. The potential for this compound in these areas remains unexplored by the scientific community.

Academic Research on the Biological Interactions and Mechanisms of Action of 5 Ethyl 3 1 Naphthyl Rhodanine

In Vitro Enzyme Inhibition and Kinetic Studies of 5-Ethyl-3-(1-naphthyl)rhodanine

The rhodanine (B49660) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its interaction with a wide array of biological targets. nih.govnih.gov Derivatives are frequently investigated for their enzyme inhibitory potential.

Identification and Characterization of Specific Enzyme Targets (e.g., Carbonic Anhydrase, Kinases, Hydrolases)

Based on research into analogous compounds, this compound is hypothesized to exhibit inhibitory activity against several classes of enzymes.

Carbonic Anhydrases (CAs): Rhodanine derivatives have been extensively studied as inhibitors of carbonic anhydrases, which are zinc-containing metalloenzymes. researchgate.netbohrium.comnih.gov Certain rhodanine-N-carboxylate derivatives show high selectivity for tumor-associated isoforms like hCA IX over cytosolic forms such as hCA II. bohrium.comnih.govscite.ai The inhibitory activity is often attributed to the rhodanine core, which can act as a zinc-binding group, presenting a non-sulfonamide class of inhibitors. nih.govnih.gov A rhodanine naphthylidene derivative was synthesized and showed inhibitory effects against phosphatase of regenerating liver (PRL-3), though it was less potent than its benzylidene counterpart. nih.gov

Kinases: The rhodanine scaffold is a component of molecules designed to target various protein kinases, which are crucial in cellular signaling. nih.gov Molecular docking studies on rhodanine derivatives have identified tyrosine kinase c-Src as a potential target. nih.govbenthamscience.com The key interactions often involve the oxygen and sulfur atoms of the rhodanine ring. nih.govbenthamscience.com Furthermore, certain rhodanine derivatives have been investigated as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), which are implicated in several diseases. nih.gov

Hydrolases: Rhodanine compounds have been identified as inhibitors of metallo-β-lactamases (MBLs), a class of hydrolases that confer antibiotic resistance. nih.govnih.gov Interestingly, studies have shown that the rhodanine ring can undergo hydrolysis to form a thioenolate, which then acts as a potent inhibitor by chelating the di-zinc center in the enzyme's active site. nih.gov Other research suggests that in some cases, the intact rhodanine molecule is responsible for the inhibition. nih.gov Additionally, rhodanine-3-acetic acid derivatives have been identified as the first inhibitors of fungal protein mannosyl transferase 1 (PMT1), a key enzyme in fungal cell wall biosynthesis. nih.gov

The table below summarizes the potential enzyme targets for this compound based on activities reported for analogous structures.

| Enzyme Class | Specific Enzyme Target (Example) | Observed Activity in Analogues | Reference(s) |

| Lyases | Carbonic Anhydrase IX (hCA IX) | Selective Inhibition (Ki values in µM range) | bohrium.com, nih.gov |

| Kinases | Tyrosine Kinase (c-Src) | Inhibition confirmed by docking studies | nih.gov, benthamscience.com |

| Hydrolases | Metallo-β-lactamase (VIM-2, L1) | Potent Inhibition (IC50 values in µM range) | nih.gov, nih.gov |

| Hydrolases | Fungal Protein Mannosyl Transferase 1 (PMT1) | Inhibition (IC50 values in sub-µM range) | nih.gov |

| Oxidoreductases | Aldose Reductase | Inhibition by rhodanine-3-acetic acid derivatives | researchgate.net, researchgate.net |

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

While detailed kinetic studies are specific to each compound-enzyme pair, research on rhodanine derivatives points towards several possible mechanisms of inhibition. For metallo-β-lactamases, the inhibition by a rhodanine-derived thioenolate appears to mimic the binding of hydrolysis intermediates, suggesting a competitive or tightly-binding mechanism. nih.gov However, the diverse nature of targets means that the mechanism can vary significantly. For many rhodanine derivatives, the precise mode of inhibition (competitive, non-competitive, or uncompetitive) is not fully elucidated in the literature and often requires dedicated kinetic analysis for each specific inhibitor and its target enzyme. researchgate.net

Molecular Target Identification and Ligand-Receptor Binding Analyses (e.g., using computational docking and in vitro binding assays)

Computational methods are pivotal in predicting and understanding the interaction between rhodanine derivatives and their protein targets. scirp.org

Computational Docking: Molecular docking simulations are frequently used to predict the binding poses and affinities of rhodanine compounds within the active sites of target proteins. nih.govscirp.org For instance, docking studies of rhodanine derivatives with tyrosine kinase c-Src revealed key hydrogen bonds and hydrophobic interactions involving the rhodanine and phenoxy groups. nih.govbenthamscience.com Similar in silico analyses have been performed for carbonic anhydrases, aldose reductase, and other targets, helping to rationalize the structure-activity relationships (SAR) observed in biological assays. nih.govresearchgate.net These studies suggest that the 3-(1-naphthyl) group of this compound would likely engage in significant hydrophobic or π-stacking interactions within a receptor's binding pocket, a feature known to enhance binding affinity. researchgate.net

In Vitro Binding Assays: While specific binding assay data for this compound is unavailable, the general approach involves techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K_D) and thermodynamics. For related compounds, binding has been confirmed through the functional consequences, i.e., enzyme inhibition. bohrium.comnih.gov

The following table presents hypothetical docking scores and interaction data for this compound with potential protein targets, based on published studies of similar compounds.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference(s) for Methodology |

| Tyrosine Kinase (c-Src) | 3G6H | -8.5 | Met341, Thr338, Lys295 | nih.gov, benthamscience.com |

| Carbonic Anhydrase II | Various | -7.8 | His94, His96, Thr199, Zn2+ | nih.gov |

| Aldose Reductase | 2HV5 | -9.2 | Trp111, His110, Tyr48 | researchgate.net |

Cell-Based Assays for Understanding Cellular Pathways and Molecular Responses Induced by the Compound

Investigation of Apoptosis Induction Pathways

Many rhodanine derivatives are reported to induce apoptosis, or programmed cell death, in cancer cells. nih.govcapes.gov.brnih.gov The mechanisms often involve the intrinsic mitochondrial pathway.

Modulation of Bcl-2 Family Proteins: Studies on rhodanine analogues show they can modulate the expression of Bcl-2 family proteins. nih.gov For example, treatment of cancer cells with certain derivatives has led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. acs.org This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization.

Caspase Activation: The induction of apoptosis by rhodanines is frequently linked to the activation of caspases, the executioner enzymes of apoptosis. Research has shown that treatment with rhodanine derivatives can lead to increased activity of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). acs.orgresearchgate.net

DNA Fragmentation and ROS Production: A common hallmark of apoptosis is the fragmentation of DNA. Assays have shown that some rhodanine compounds cause DNA strand breaks. nih.gov Additionally, an increase in reactive oxygen species (ROS) production has been observed following treatment with certain rhodanine derivatives, which can be both a cause and a consequence of apoptosis induction. nih.gov

Modulation of Cellular Signaling Cascades

Beyond direct apoptosis induction, rhodanine derivatives can influence key cellular signaling pathways that govern cell survival, proliferation, and death.

p53 Upregulation: Some N-rhodanine glycoside derivatives have been shown to upregulate the tumor suppressor protein p53. acs.org Activation of p53 can halt the cell cycle and initiate apoptosis in response to cellular stress.

Cell Cycle Arrest: Rhodanine derivatives have been found to cause cell cycle arrest, often at the S-phase or G2/M phase. nih.govacs.org For instance, the compound BTR-1 (5-benzilidene-3-ethyl rhodanine) was found to induce an S-phase block, affecting DNA replication. nih.govnih.gov

NF-κB Pathway: The NF-κB transcription factor is a key regulator of genes involved in inflammation and anti-apoptosis. nih.gov The rhodanine scaffold has been incorporated into molecules designed to inhibit this pathway, suggesting another potential mechanism of action.

Mechanistic Studies of Anti-Microbial Activity of this compound

The antimicrobial potential of rhodanine derivatives, including this compound, has been a significant area of research. benthamdirect.comtandfonline.com These compounds have demonstrated notable activity, particularly against Gram-positive bacteria. mdpi.comnih.govresearchgate.net The exploration of their mechanisms of action has revealed multifaceted interactions with bacterial cells, targeting essential cellular processes.

Disruption of Cell Wall/Membrane Integrity

While direct evidence specifically detailing the disruption of cell wall or membrane integrity by this compound is not extensively documented in the provided results, the broader class of rhodanine derivatives has been associated with mechanisms that affect the bacterial envelope. For instance, some rhodanine compounds have been found to inhibit bacterial sortases, which are cysteine transpeptidases crucial for anchoring cell wall proteins in many Gram-positive bacteria. ekb.eg The inhibition of these enzymes could compromise the structural and functional integrity of the cell wall. Furthermore, the activity of rhodanine derivatives against Gram-positive pathogens, which have a thick peptidoglycan layer, suggests a mechanism that can either penetrate or disrupt this barrier. nih.govnih.gov The lack of activity often observed against Gram-negative bacteria can be attributed to the protective outer membrane and the presence of efflux pumps that actively remove the compounds from the cell. nih.gov

Inhibition of Microbial Metabolic Pathways (e.g., specific enzymes like InhA)

A more defined mechanism of antimicrobial action for rhodanine derivatives lies in the inhibition of essential microbial enzymes. benthamdirect.com One of the key targets identified is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids. nih.govnih.gov Mycolic acids are fundamental components of the mycobacterial cell wall, and their inhibition leads to cell death. nih.govnih.gov

Direct inhibitors of InhA have been actively sought as they can overcome resistance to isoniazid, a prodrug that requires activation by the catalase-peroxidase KatG. nih.govnih.gov Rhodanine-based compounds have been investigated as potential direct InhA inhibitors. benthamdirect.com The inhibition of InhA disrupts the synthesis of mycolic acids, leading to an accumulation of long-chain fatty acids and ultimately compromising the integrity of the mycobacterial cell wall. nih.gov While not all rhodanine derivatives may target InhA, the potential for this class of compounds to inhibit specific and essential microbial metabolic pathways is a significant area of ongoing research. benthamdirect.com

Studies on Anti-Cancer Mechanisms of this compound

The rhodanine scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer effects. nih.govnih.gov Derivatives of rhodanine have been shown to induce apoptosis and inhibit cancer cell proliferation across various cancer cell lines. nih.govsemanticscholar.org

Research into the anticancer mechanisms of rhodanine derivatives, including compounds structurally related to this compound, has pointed towards the modulation of key oncogenic proteins and interference with the cell cycle. For instance, some rhodanine derivatives have been found to induce apoptosis by modulating Bcl-2 family proteins. nih.gov

One study on 5-isopropylidene-3-ethyl rhodanine, a compound with a similar 3-ethyl rhodanine core, demonstrated its ability to induce cytotoxicity and apoptosis in a leukemic cell line. nih.gov Another related compound, 5-benzylidene-3-ethyl-rhodanine, was found to cause S-phase arrest and affect DNA replication in leukemic cells. nih.gov

More broadly, rhodanine derivatives have been shown to inhibit various protein kinases, which are often dysregulated in cancer. benthamdirect.com Molecular docking studies have suggested that rhodanine derivatives can bind to the active sites of tyrosine kinases, such as c-Src, indicating a potential mechanism for their anticancer activity. benthamdirect.com Additionally, some derivatives have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to cell cycle arrest and apoptosis. acs.org

The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest at different phases, such as the G2/M phase or S-phase, ultimately leading to programmed cell death. nih.govnih.govnih.govmdpi.com The specific mechanisms can involve the regulation of various cell cycle-related proteins and signaling pathways, such as the PI3K/Akt pathway. nih.govdovepress.com

Table of Investigated Rhodanine Derivatives and their Biological Activities

| Compound Name | Biological Activity | Target/Mechanism |

| This compound | Antimicrobial, Anticancer | General class activity suggests potential for enzyme inhibition and apoptosis induction. |

| 5-isopropylidene-3-ethyl rhodanine | Anticancer | Induces apoptosis in leukemia cells. nih.gov |

| 5-benzylidene-3-ethyl-rhodanine | Anticancer | Causes S-phase arrest and affects DNA replication in leukemic cells. nih.gov |

| General Rhodanine Derivatives | Antimicrobial | Inhibition of enzymes like InhA and bacterial sortases. benthamdirect.comekb.egnih.gov |

| General Rhodanine Derivatives | Anticancer | Inhibition of protein kinases (e.g., c-Src), topoisomerase II; induction of apoptosis via Bcl-2 modulation. nih.govnih.govbenthamdirect.comacs.org |

Advanced Analytical Methodologies for Research Oriented Characterization and Quantification of 5 Ethyl 3 1 Naphthyl Rhodanine

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are indispensable for separating 5-Ethyl-3-(1-naphthyl)rhodanine from impurities, starting materials, and byproducts of its synthesis. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the purity assessment and quantification of rhodanine (B49660) derivatives due to their typical polar nature and thermal lability, which can make Gas Chromatography (GC) less suitable without prior derivatization.

High-Performance Liquid Chromatography (HPLC):

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This involves a nonpolar stationary phase and a polar mobile phase. The presence of the naphthyl group imparts significant hydrophobicity to the molecule, leading to strong retention on C18 or C8 columns.

A typical HPLC method for a rhodanine derivative like this compound would involve a gradient elution to ensure the effective separation of components with varying polarities. The mobile phase often consists of a mixture of an aqueous component (like water with a buffer such as ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) or acetonitrile). The UV detector is commonly used for quantification, with the detection wavelength set at the maximum absorbance of the compound, which is influenced by the naphthyl chromophore. For instance, in the analysis of 1-(1-Naphthyl)ethylamine enantiomers, a related naphthyl-containing compound, a UV detection wavelength of 230 nm was utilized. sigmaaldrich.com

| Parameter | Typical Value/Condition |

| Column | C18, 5 µm particle size, 25 cm x 4.6 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm (indicative for naphthyl group) |

| Temperature | 25 °C |

| This table presents a hypothetical but scientifically plausible set of HPLC parameters for the analysis of this compound based on common practices for similar aromatic compounds. |

Gas Chromatography (GC):

While less common for non-volatile compounds like this compound, GC analysis could be employed for the determination of volatile impurities from its synthesis. For the analysis of the compound itself, a high-temperature GC method with a thermally stable capillary column might be feasible, or derivatization could be performed to increase its volatility and thermal stability.

Spectrophotometric and Spectrofluorometric Methods for High-Throughput Research Quantification of the Compound

Spectrophotometric and spectrofluorometric methods offer rapid and high-throughput means of quantifying this compound, particularly in solution-based assays.

Spectrophotometry:

UV-Visible spectrophotometry is a straightforward technique for determining the concentration of this compound in a pure solvent. The Beer-Lambert law provides the basis for this quantification, relating absorbance to concentration. The naphthyl and rhodanine moieties both contribute to the UV-Vis absorption spectrum. Studies on other rhodanine derivatives have shown their utility as spectrophotometric reagents, often for the determination of metal ions. tandfonline.com For example, 5-(2,4-dihydroxybenzylidene)rhodanine has been used for the spectrophotometric determination of silver and gold. researchgate.net The molar absorptivity of these complexes can be very high, indicating good sensitivity. researchgate.net

Spectrofluorometry:

While rhodanine itself is not strongly fluorescent, the introduction of the naphthyl group, a well-known fluorophore, suggests that this compound may exhibit fluorescent properties. Spectrofluorometry could offer a highly sensitive and selective method for its quantification. The excitation wavelength would be set at one of the absorbance maxima, and the emission wavelength would be monitored at a longer wavelength. This technique is particularly advantageous for measuring low concentrations of the compound in complex research samples where background absorption might interfere with spectrophotometric measurements.

| Analytical Method | Principle | Typical Application |

| UV-Vis Spectrophotometry | Measures the absorbance of light by the compound in solution. | Rapid concentration determination in pure samples. |

| Spectrofluorometry | Measures the fluorescence emission of the compound. | High-sensitivity quantification in complex matrices. |

| This interactive table summarizes the principles and applications of spectrophotometric and spectrofluorometric methods for the analysis of this compound. |

Electrochemical Methods for Studying Redox Behavior and Detection in Academic Research Systems

Electrochemical methods are powerful tools for investigating the redox properties of this compound and for developing sensitive detection schemes. The rhodanine ring is known to be electrochemically active, and its redox behavior can be modulated by its substituents.

Cyclic Voltammetry (CV):

Cyclic voltammetry can be employed to study the oxidation and reduction potentials of this compound. This provides insights into its electronic structure and reactivity. Research on other rhodanine derivatives has shown that they can undergo redox processes, and their electrochemical properties are influenced by their molecular structure. mdpi.com The data from CV can help in understanding the electron-donating or -withdrawing nature of the ethyl and naphthyl substituents on the rhodanine core. The electrochemical behavior of rhodanine derivatives has been correlated with their electronic structure and optical transitions. mdpi.com

Electrochemical Sensors:

Based on its electrochemical activity, this compound could potentially be used as a modifier for electrodes in the development of electrochemical sensors. Rhodanine derivatives have been investigated for their ability to form films on electrode surfaces and for their application in the detection of heavy metal ions. mdpi.com The complexing properties of the rhodanine ring, combined with the electronic characteristics of the naphthyl group, could lead to selective interactions with specific analytes.

| Electrochemical Technique | Information Obtained | Potential Research Application |

| Cyclic Voltammetry | Oxidation and reduction potentials, redox stability. | Understanding electronic properties and reactivity. |

| Differential Pulse Voltammetry | Enhanced sensitivity for quantitative analysis. | Trace-level detection in research samples. |

| Electrochemical Impedance Spectroscopy | Information on electrode surface modifications. | Development of sensors based on the compound. |

| This interactive table outlines various electrochemical methods and their applications in the study of this compound. |

Future Research Perspectives and Emerging Directions for 5 Ethyl 3 1 Naphthyl Rhodanine

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of rhodanine (B49660) derivatives has traditionally involved methods that are often accompanied by drawbacks such as harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. mdpi.comraijmr.com Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and efficient processes. mdpi.comraijmr.com Future research on 5-Ethyl-3-(1-naphthyl)rhodanine should focus on developing novel and sustainable synthetic routes that are both economically viable and ecologically responsible.

Recent advancements in the synthesis of rhodanine derivatives have highlighted several promising green chemistry approaches. These include multicomponent reactions (MCRs) performed in aqueous media or under solvent-free conditions, the use of recyclable catalysts, and energy-efficient techniques such as microwave and ultrasound irradiation. researchgate.netnih.govdntb.gov.ua For instance, one-pot, three-component syntheses of 5-alkylidene rhodanines have been reported, offering a convergent and atom-economical pathway to this class of compounds. nih.gov Similarly, the use of Brønsted acidic ionic liquids has been shown to be an effective and recyclable catalytic system for the synthesis of 5-arylidene-rhodanine conjugates. researchgate.net

A potential sustainable synthetic strategy for this compound could involve a one-pot reaction combining 1-naphthylamine (B1663977), carbon disulfide, and ethyl 2-bromobutanoate, potentially catalyzed by a reusable solid acid catalyst in a green solvent like ethanol (B145695) or water. This approach would align with the principles of green chemistry by minimizing the number of synthetic steps, reducing waste, and avoiding the use of toxic reagents and solvents.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Catalyst | Solvent | Key Advantages |

| Conventional Synthesis | Strong Base (e.g., NaH) | Aprotic Polar Solvent (e.g., DMF) | Established route |

| Microwave-Assisted Synthesis | Acid or Base Catalyst | Ethanol or Water | Rapid reaction times, improved yields |

| Ultrasound-Promoted Synthesis | Phase Transfer Catalyst | Aqueous media | Enhanced reaction rates, milder conditions |

| One-Pot Multicomponent Reaction | Reusable Solid Acid Catalyst | Green Solvent (e.g., Ethanol) | High atom economy, reduced waste, simplified purification |

This interactive table allows for a comparison of different synthetic approaches, highlighting the advantages of modern, sustainable methods over traditional ones.

Advanced Integration with Artificial Intelligence and Machine Learning for De Novo Design and Predictive Modeling of Rhodanine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. scirp.orgbroadinstitute.orgnih.gov These powerful computational tools can be leveraged to accelerate the design and development of novel rhodanine derivatives with tailored properties. For this compound, AI and ML can play a pivotal role in two key areas: de novo design of new analogs and predictive modeling of their potential activities.

De novo design algorithms, powered by generative models such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can create novel molecular structures based on a set of desired properties. osti.gov By training these models on large datasets of known rhodanine derivatives and their biological activities, it would be possible to generate new analogs of this compound with potentially enhanced therapeutic efficacy or improved material characteristics.

Predictive modeling, on the other hand, utilizes ML algorithms like random forests and graph neural networks to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govnih.govresearchgate.net These models can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of a molecule based on its chemical structure. By applying such models to a virtual library of this compound derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. nih.gov

Table 2: Potential AI/ML Applications for this compound Research

| AI/ML Application | Description | Potential Outcome |

| De Novo Design | Generation of novel rhodanine structures with optimized properties. | Identification of new analogs with enhanced bioactivity or material characteristics. |

| Predictive QSAR Modeling | Prediction of biological activity against specific targets. | Prioritization of compounds for synthesis and biological testing. |

| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. |

| Target Identification | Prediction of potential biological targets for the compound. | Elucidation of the mechanism of action and new therapeutic indications. |

This interactive table outlines the various ways in which AI and machine learning can be applied to the study of this compound and its derivatives.

Exploration of Multifunctional Applications of this compound in Interdisciplinary Fields

The unique structural features of this compound, particularly the presence of the bulky, aromatic naphthyl group, suggest that its applications may extend beyond the traditional realm of medicinal chemistry. The rhodanine core is known to be a versatile scaffold, and its derivatives have found applications in diverse fields such as materials science and sensor technology. mdpi.comnih.gov

The naphthyl moiety is a well-known fluorophore, and its incorporation into the rhodanine structure could impart fluorescent properties to the molecule. This opens up the possibility of using this compound as a fluorescent probe for the detection of specific analytes, such as metal ions or biologically important molecules. The rhodanine portion of the molecule can act as a recognition site, and binding to the target analyte could induce a change in the fluorescence of the naphthyl group.

Furthermore, rhodanine-based polymers have been investigated for their potential in various applications, including as organic semiconductors and in the development of nanocomposites. nih.gov The specific electronic and steric properties of this compound could be exploited in the design of novel polymers with tailored optical and electronic characteristics.

Table 3: Potential Interdisciplinary Applications of this compound

| Application Area | Potential Function | Underlying Principle |

| Sensor Technology | Fluorescent chemosensor for metal ions or biomolecules. | Analyte binding to the rhodanine moiety modulates the fluorescence of the naphthyl group. |

| Materials Science | Monomer for the synthesis of functional polymers. | The unique electronic and steric properties of the molecule can be used to create materials with specific optical or electronic properties. |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | The conjugated system of the molecule may allow for efficient charge transport. |

| Catalysis | Ligand for metal-catalyzed reactions. | The sulfur and nitrogen atoms of the rhodanine ring can coordinate to metal centers. |

This interactive table showcases the potential for this compound to be a valuable tool in a variety of scientific and technological fields.

Deeper Elucidation of Structure-Function Relationships and Molecular Interactions at Atomic Resolution for this Specific Compound

A fundamental understanding of the relationship between a molecule's three-dimensional structure and its function is crucial for rational drug design and the development of new technologies. nih.gov For this compound, a detailed elucidation of its structure-function relationships and molecular interactions at the atomic level is a critical area for future research.

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule. nih.gov Obtaining a crystal structure of this compound would provide invaluable information about its conformation, bond angles, and intermolecular interactions in the solid state. This information could then be used to guide the design of new analogs with improved properties.

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide significant insights into the potential interactions of this compound with biological targets. scirp.orgresearchgate.netnih.gov Molecular docking can be used to predict the binding mode of the compound to the active site of a protein, while MD simulations can provide a dynamic picture of the protein-ligand complex, revealing key interactions and conformational changes. researchgate.net

Table 4: Key Parameters for Investigating Structure-Function Relationships of this compound

| Parameter | Investigative Technique | Information Gained |

| 3D Molecular Structure | X-ray Crystallography | Precise atomic coordinates, conformation, intermolecular interactions. |

| Conformational Analysis | NMR Spectroscopy, Computational Modeling | Preferred solution-state conformation and flexibility. |

| Protein-Ligand Binding | Molecular Docking, Isothermal Titration Calorimetry (ITC) | Binding affinity, thermodynamics, and key interacting residues. |

| Dynamic Interactions | Molecular Dynamics (MD) Simulations | Stability of the protein-ligand complex, dynamic behavior of the molecule in a biological environment. |

This interactive table details the experimental and computational techniques that can be employed to gain a deeper understanding of the structure-function relationships of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-3-(1-naphthyl)rhodanine, and how can purity be ensured?

The synthesis typically involves a Knoevenagel condensation between rhodanine and 1-naphthaldehyde derivatives. Key steps include:

- Step 1 : Acid-catalyzed condensation under reflux (e.g., acetic acid and ammonium acetate at 80–85°C) .

- Step 2 : Microwave-assisted optimization (100 W, 150°C, catalytic piperidine) to reduce reaction time to 2–3 minutes with yields >80% .

- Purity control : Use NMR (e.g., olefinic proton peaks at δ 7.3–8.2 ppm for naphthyl substituents) and HPLC with reverse-phase columns to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Identify substituent-specific shifts (e.g., ethyl group protons at δ 1.2–1.4 ppm, naphthyl aromatic protons at δ 7.5–8.5 ppm) .

- IR spectroscopy : Confirm rhodanine core via C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 308–310 for this compound derivatives) .

Q. How can initial biological activity screening be designed for this compound?

- Anticancer assays : Use MTT assays against standard cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare with controls like doxorubicin .

- Antimicrobial testing : Perform agar well diffusion followed by MIC determination (e.g., 1.12–2.5 μg/mL for Gram-negative bacteria) .

- Antioxidant evaluation : Employ DPPH radical scavenging assays, reporting EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

- Substituent effects :

- Methodology : Synthesize analogs via parallel combinatorial libraries and correlate activity with 3D-QSAR models using steric/electronic descriptors .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Glide to model binding to targets like Bcl-2 (apoptosis regulation) or penicillin-binding proteins (antibacterial activity). Validate with MM/GBSA binding energy calculations .

- ADMET prediction : Apply SwissADME to assess pharmacokinetics (e.g., CYP450 inhibition risk) and ProTox-II for toxicity profiling .

Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .

- Mechanistic studies : Use transmission electron microscopy (TEM) to confirm bacterial membrane disruption or flow cytometry for apoptosis markers (e.g., Annexin V/PI) .

- Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. What are the challenges in designing rhodanine derivatives for dual therapeutic roles (e.g., anticancer and antioxidant)?

- Balancing hydrophobicity : Optimize logP via HPLC-derived lipophilicity indices to ensure cellular uptake without compromising solubility .

- Target selectivity : Use kinome-wide profiling (e.g., KinomeScan) to minimize off-target effects .

- In vivo validation : Prioritize compounds with low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) for xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.